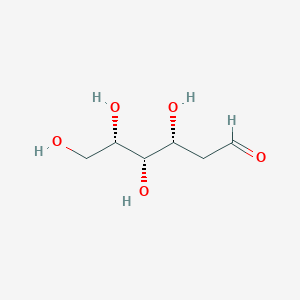
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is a stereoisomer of a hexose sugar. It is a derivative of glucose, characterized by its four hydroxyl groups and an aldehyde group. This compound is significant in various biochemical processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to ensure the correct stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound often involves enzymatic processes. Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce the desired compound. This method is preferred due to its efficiency and specificity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It serves as a model compound for understanding the behavior of hexose sugars in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their roles in treating metabolic disorders and as potential drug candidates.
Industry
Industrially, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its molecular targets include enzymes such as glucose oxidase and hexokinase, which play crucial roles in glucose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Glucose: A common hexose sugar with similar structural features but different stereochemistry.
Galactose: Another hexose sugar with a different arrangement of hydroxyl groups.
Mannose: A hexose sugar with a different stereochemical configuration.
Uniqueness
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its role in various metabolic pathways make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6+/m1/s1 |
Clave InChI |
VRYALKFFQXWPIH-SRQIZXRXSA-N |
SMILES isomérico |
C(C=O)[C@H]([C@@H]([C@H](CO)O)O)O |
SMILES canónico |
C(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)


![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)




![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
